molecular formula C4H8O4 B1246376 4-Deoxythreonic acid CAS No. 5057-93-2

4-Deoxythreonic acid

Cat. No.: B1246376
CAS No.: 5057-93-2
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-GBXIJSLDSA-N
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Description

It is a secondary metabolite, which means it is not essential for basic metabolic processes but may play a role in defense or signaling . This compound is structurally related to threonic acid but lacks an oxygen atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Deoxythreonic acid can be synthesized through various chemical routes. One common method involves the reduction of threonic acid derivatives. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to ensure selective reduction at the desired position .

Industrial Production Methods

Industrial production of this compound is less common, but it can be achieved through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound from glucose or other simple sugars through metabolic engineering .

Chemical Reactions Analysis

Types of Reactions

4-Deoxythreonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound to produce different derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted sugar acids .

Scientific Research Applications

4-Deoxythreonic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Threonic acid: Similar in structure but contains an oxygen atom at the fourth position.

    Erythronic acid: Another sugar acid derivative with a different stereochemistry.

    Gluconic acid: A related compound with a different carbon chain length.

Uniqueness

4-Deoxythreonic acid is unique due to its specific structural features and its role as a secondary metabolite. Unlike other sugar acids, it lacks an oxygen atom at the fourth position, which gives it distinct chemical properties and biological functions .

Properties

IUPAC Name

(2S,3R)-2,3-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGYXZSURQALL-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283459
Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Deoxythreonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5057-93-2, 15851-58-8
Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
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Record name 4-Deoxythreonic acid
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Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2,3-dihydroxybutanoic acid
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Record name 4-DEOXYTHREONIC ACID
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Record name 4-Deoxythreonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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